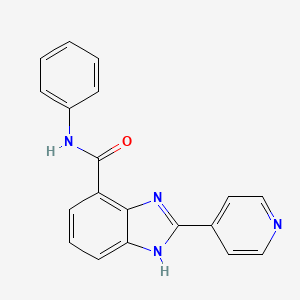
1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- is a heterocyclic compound that features a benzimidazole core with a carboxamide group at the 4-position, a phenyl group attached to the nitrogen atom, and a pyridinyl group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a potential inhibitor of various enzymes and receptors.
Preparation Methods
The synthesis of 1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- typically involves the following steps:
Cyclization of Amido-Nitriles: A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported.
Condensation Reactions: The synthesis often involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the desired substituents.
Industrial Production: Industrial methods may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- can be compared with other similar compounds:
Properties
CAS No. |
837361-98-5 |
|---|---|
Molecular Formula |
C19H14N4O |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-phenyl-2-pyridin-4-yl-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C19H14N4O/c24-19(21-14-5-2-1-3-6-14)15-7-4-8-16-17(15)23-18(22-16)13-9-11-20-12-10-13/h1-12H,(H,21,24)(H,22,23) |
InChI Key |
ZOZCHRKNYMTTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C(=CC=C2)NC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
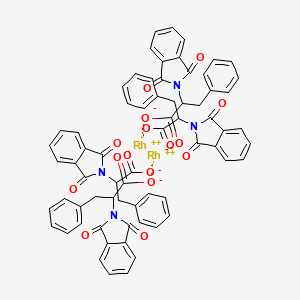
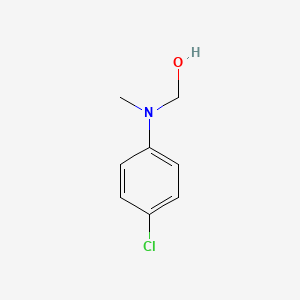
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
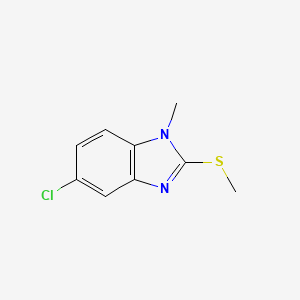


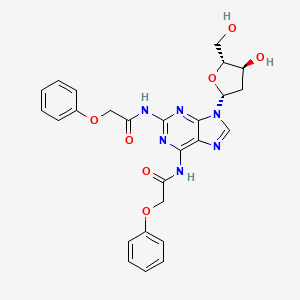
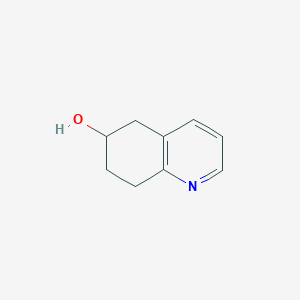
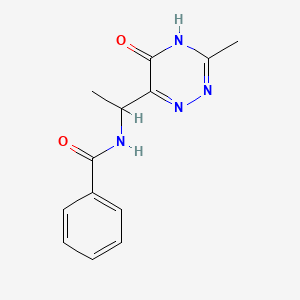

![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B12934701.png)
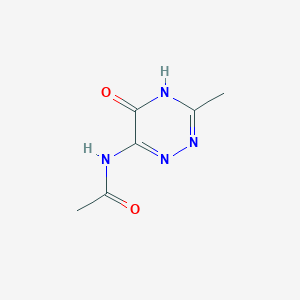
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
